Ethyl 3-bromo-6-cyano-2-methylbenzoate
Overview
Description
Ethyl 3-bromo-6-cyano-2-methylbenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a benzoate ester. This compound is typically a white crystalline powder and is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-6-cyano-2-methylbenzoate can be achieved through several synthetic routes. One common method involves the bromination of 2-methylbenzoic acid, followed by esterification and subsequent cyanation. The reaction conditions typically include:
Esterification: The conversion of the brominated product to its ethyl ester form using ethanol (C₂H₅OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-cyano-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating.
Reduction: Reducing agents (e.g., LiAlH₄, hydrogen gas with a palladium catalyst), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄, chromium trioxide), acidic or basic conditions.
Major Products
Substitution: Ethyl 3-amino-6-cyano-2-methylbenzoate, Ethyl 3-thio-6-cyano-2-methylbenzoate.
Reduction: Ethyl 3-bromo-6-amino-2-methylbenzoate.
Oxidation: Ethyl 3-bromo-6-cyano-2-carboxybenzoate.
Scientific Research Applications
Ethyl 3-bromo-6-cyano-2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-6-cyano-2-methylbenzoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the bromine atom can participate in halogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
Ethyl 3-bromo-6-cyano-2-methylbenzoate can be compared with other similar compounds such as:
Ethyl 3-bromo-2-methylbenzoate: Lacks the cyano group, which may result in different reactivity and applications.
Ethyl 3-cyano-2-methylbenzoate: Lacks the bromine atom, affecting its substitution reactions and potential biological activities.
Ethyl 3-bromo-6-cyano-2-ethylbenzoate: Has an ethyl group instead of a methyl group, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
ethyl 3-bromo-6-cyano-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-7(2)9(12)5-4-8(10)6-13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZYQLMGTGSCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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